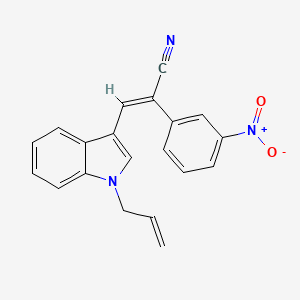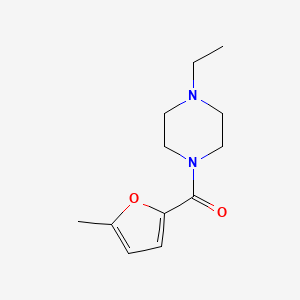
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a thiourea derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to be related to its antioxidant properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to scavenge free radicals and protect against oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. It has also been shown to reduce inflammation and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing adverse effects. However, one of the limitations of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of research is the potential use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of cancer, as it has been shown to have anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea and its potential applications in various disease states.
In conclusion, N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has shown promising results in various scientific research studies. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea are promising and warrant further investigation.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxybenzylamine. The reaction takes place in anhydrous ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-4-9-16(13(2)10-12)19-17(21)18-11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBMIKCPAYNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)

![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)



![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)